2,6-dichloro-N-(2-methoxyethyl)benzamide
Description
2,6-Dichloro-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorinated benzene ring and an amide group substituted with a 2-methoxyethyl chain at the nitrogen position. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The 2,6-dichloro substitution on the aromatic ring enhances electron-withdrawing effects, influencing reactivity and binding interactions, while the 2-methoxyethyl group contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2,6-dichloro-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-6-5-13-10(14)9-7(11)3-2-4-8(9)12/h2-4H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJDZUVNXHVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Products with higher oxidation states, such as carboxylic acids.
Reduction: Products with lower oxidation states, such as amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,6-Dichloro-N-(2-methoxyethyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Substituent Variations and Structural Conformations
Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural analogs include:
Key Observations :
- Fluopicolide differs in its pyridylmethyl substituent, which enhances fungicidal activity but reduces metabolic stability compared to the 2-methoxyethyl group in the target compound .
- ING-1466 incorporates a piperidinyl group, improving antiviral potency through hydrophobic interactions with viral HA proteins .
- The trans conformation of the amide group is conserved across most analogs, stabilizing molecular geometry and facilitating binding to biological targets .
Physicochemical and Pharmacokinetic Properties
A comparison of key parameters is summarized below:
*Estimated using fragment-based methods.
Key Observations :
- The 2-methoxyethyl group in the target compound reduces logP compared to fluopicolide, suggesting improved aqueous solubility .
Biological Activity
2,6-Dichloro-N-(2-methoxyethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in structured formats.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C11H12Cl2N2O
- Molecular Weight : 253.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Enzyme Inhibition : Potential as an inhibitor of specific protein kinases.
Antitumor Activity
Recent studies have highlighted the antitumor effects of this compound. For example, it was tested against several human cancer cell lines using both 2D and 3D culture methods. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 10.5 | 2D |
| HCC827 (Lung) | 12.3 | 2D |
| NCI-H358 (Lung) | 15.0 | 3D |
These results indicate that the compound is more effective in 2D assays compared to 3D assays, suggesting a potential for further development as an antitumor agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | >32 μg/mL |
The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Binding : Similar to other benzamide derivatives, it may intercalate into DNA or bind within the minor groove, disrupting replication and transcription processes.
- Inhibition of Kinases : It has been suggested that this compound may inhibit specific protein kinases involved in cell signaling pathways related to tumor growth.
Case Studies and Research Findings
A notable case study examined the effects of this compound on Mycobacterium tuberculosis. The study indicated that it exhibited bactericidal properties against replicating strains while maintaining potency against clinical isolates. This suggests a novel mechanism distinct from traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
